molecular formula C13H22Cl2N2 B1432895 N1-benzylcyclohexane-1,4-diamine dihydrochloride CAS No. 1286264-20-7

N1-benzylcyclohexane-1,4-diamine dihydrochloride

Cat. No.: B1432895
CAS No.: 1286264-20-7
M. Wt: 277.23 g/mol
InChI Key: PQCOBEJAVHSGGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

IUPAC Name

4-N-benzylcyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.2ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-5,12-13,15H,6-10,14H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCOBEJAVHSGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NCC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-benzylcyclohexane-1,4-diamine dihydrochloride typically involves the reaction of benzylamine with cyclohexane-1,4-dione under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired diamine.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N1-benzylcyclohexane-1,4-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced forms of the compound .

Scientific Research Applications

N1-benzylcyclohexane-1,4-diamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-benzylcyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N1-benzylcyclohexane-1,4-diamine
  • Cyclohexane-1,4-diamine
  • Benzylamine

Uniqueness

N1-benzylcyclohexane-1,4-diamine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to similar compounds. Its benzyl group and cyclohexane ring contribute to its stability and potential for diverse applications in scientific research .

Biological Activity

N1-benzylcyclohexane-1,4-diamine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by its unique chemical structure, which includes a benzyl group attached to a cyclohexane ring. This structure contributes to its stability and reactivity, making it a valuable building block in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound may modulate the activity of various enzymes and receptors, influencing several biological processes. Notably, it has been investigated for its role as an antagonist for melanin-concentrating hormone (MCH) receptors, which are implicated in regulating appetite and energy balance.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In laboratory studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

2. Anticancer Potential

The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation in certain cancer cell lines, indicating potential as a therapeutic agent in oncology.

3. Neurological Effects

As an MCH receptor antagonist, this compound has been linked to neurological effects such as anxiolytic and antidepressant activities in preclinical models. These findings suggest that it may have applications in treating mood disorders and obesity-related conditions.

Research Findings and Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth (e.g., E. coli and S. aureus) with minimal cytotoxicity to human cells.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines through caspase activation; reduced tumor growth in xenograft models.
Study 3Neurological EffectsShowed reduced anxiety-like behavior in rodent models; potential for treating depression without the side effects associated with traditional antidepressants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1-benzylcyclohexane-1,4-diamine dihydrochloride
Reactant of Route 2
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N1-benzylcyclohexane-1,4-diamine dihydrochloride

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